5-Methyl-4-nitrothiophene-2-sulfonamide
Overview
Description
5-Methyl-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
They are often studied for their potential as biologically active compounds, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives often interact with biological targets through various mechanisms, depending on their chemical structure and the specific functional groups they contain .
Biochemical Pathways
Without specific information on “5-Methyl-4-nitro-thiophene-2-sulfonamide”, it’s challenging to determine the exact biochemical pathways it affects. Thiophene derivatives are known to interact with a variety of biochemical pathways, often related to their biological activity .
Result of Action
Thiophene derivatives can have a variety of effects at the molecular and cellular level, often related to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrothiophene-2-sulfonamide typically involves the nitration of 5-methylthiophene-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Methyl-4-aminothiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-nitrothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-sulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitrothiophene-2-sulfonamide: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
5-Methyl-4-nitrothiophene-2-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-4-nitrothiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3,(H2,6,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGDKKIYXNBIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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